Biological activity screening of N-o-Tolyl-oxalamic acid
Biological activity screening of N-o-Tolyl-oxalamic acid
Biological Activity Screening of N-o-Tolyl-oxalamic Acid: A Technical Characterization Guide
Executive Summary
This technical guide outlines the systematic biological screening of N-o-Tolyl-oxalamic acid (CAS: 1907-73-9), also known as 2'-methyloxanilic acid. As an N-substituted derivative of oxamic acid, this molecule functions primarily as a bioisostere of pyruvate and a mono-anionic ligand capable of bidentate chelation.
The screening protocol prioritizes two high-probability biological targets based on the molecule's pharmacophore:
-
Lactate Dehydrogenase (LDH) Inhibition: Targeting the Warburg effect in cancer metabolism via pyruvate competition.
-
Tyrosinase Inhibition: Targeting melanogenesis via copper chelation at the enzyme active site.
-
Antimicrobial Activity: Evaluating the ligand's potential to disrupt bacterial metal homeostasis.
Part 1: Chemical Rationale & Target Identification
The biological activity of N-o-Tolyl-oxalamic acid is dictated by its structural homology to pyruvate (the substrate of LDH) and its ability to chelate transition metals (essential for metalloenzymes like Tyrosinase).
-
Pharmacophore: The oxalamic acid moiety (
) mimics the -keto acid structure of pyruvate ( ). -
Steric Influence: The o-tolyl (2-methylphenyl) group introduces steric bulk and lipophilicity, potentially enhancing specificity for LDH isoforms (LDH-A vs. LDH-B) compared to the unsubstituted oxamate.
Mechanism of Action Visualization
The following diagram illustrates the competitive inhibition mechanism against LDH.
Figure 1: Competitive inhibition model where N-o-Tolyl-oxalamic acid blocks the pyruvate binding pocket of Lactate Dehydrogenase.
Part 2: Primary Screen – LDH Inhibition Assay
Objective: Determine the
Assay Principle
The assay measures the decrease in absorbance at 340 nm as NADH is oxidized to
Materials & Reagents
-
Enzyme: Recombinant Human LDH-A (approx. 0.01-0.05 U/mL final).
-
Substrate: Sodium Pyruvate (Start at
). -
Cofactor:
-NADH (Start at ). -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Test Compound: N-o-Tolyl-oxalamic acid (dissolved in DMSO; final DMSO < 1%).
Step-by-Step Protocol
-
Preparation: Prepare a 10mM stock solution of N-o-Tolyl-oxalamic acid in DMSO.
-
Dilution: Create a serial dilution (e.g., 0.1
to 1000 ) in the assay buffer. -
Incubation:
-
Add 180
of Buffer/Enzyme mix to a 96-well UV-transparent plate. -
Add 10
of Test Compound (various concentrations). -
Incubate for 10 minutes at 25°C to allow equilibrium binding.
-
-
Initiation: Add 10
of Substrate/Cofactor mix (Pyruvate/NADH) to initiate the reaction. -
Measurement: Monitor
continuously for 10 minutes (kinetic mode) using a microplate reader. -
Analysis: Calculate the initial velocity (
) from the linear portion of the decay curve.
Data Analysis & Validity
Plot fractional activity (
Validation Criteria:
-
Z-Factor: Must be > 0.5 for high-throughput reliability.
-
Reference Control: Run unsubstituted Oxamate (Sodium Oxamate) as a positive control (
).
Part 3: Secondary Screen – Tyrosinase Inhibition
Objective: Evaluate the potential of N-o-Tolyl-oxalamic acid to inhibit Tyrosinase via copper chelation. Relevance: Tyrosinase inhibitors are sought for treating hyperpigmentation and preventing enzymatic browning in agriculture.
Assay Principle
Monitor the oxidation of L-DOPA to DOPAchrome, which absorbs strongly at 475 nm .
Protocol Summary
| Parameter | Specification |
| Enzyme | Mushroom Tyrosinase (50 U/mL) |
| Substrate | L-DOPA (0.5 mM) |
| Buffer | 50 mM Phosphate Buffer (pH 6.8) |
| Detection | Absorbance at 475 nm (Endpoint or Kinetic) |
| Positive Control | Kojic Acid ( |
Procedure:
-
Mix 140
buffer + 20 enzyme + 20 N-o-Tolyl-oxalamic acid. -
Incubate 10 mins at 25°C.
-
Add 20
L-DOPA to start. -
Measure
after 15 minutes.
Part 4: Tertiary Screen – Antimicrobial Susceptibility
Objective: Assess the compound's intrinsic toxicity to bacteria or its potential as a ligand precursor for metallo-antibiotics.
Microbroth Dilution Method (CLSI Standards)
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum:
CFU/mL. -
Readout: Visual turbidity or
after 16-20h incubation at 37°C. -
Endpoint: Minimum Inhibitory Concentration (MIC).
Note: Oxalamic acids alone often show weak antimicrobial activity (
Part 5: Integrated Screening Workflow
The following flowchart dictates the logical progression of the screening campaign.
Figure 2: Decision tree for biological characterization. LDH inhibition is the primary high-value target.
References
-
LDH Inhibition Protocols
- Decker, L. A., & Rau, N. (1963).
-
Granchi, C., et al. (2011). Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents for cancer treatment. Journal of Medicinal Chemistry.
-
Oxamate Mechanism
- Schwert, G. W., & Winer, A. D. (1963).
-
Mishra, H., & Singh, R. K. (2018). Spectroscopic and thermodynamic studies on the binding of oxamate to lactate dehydrogenase. Journal of Biomolecular Structure and Dynamics.
-
Tyrosinase Inhibition
-
Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences.
-
-
Antimicrobial Standards
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
